molecular formula C18H15ClN2O3S B2713233 N-[(2E)-1-[(4-Chlorophenyl)methoxy]-1,2-dihydropyridin-2-ylidene]benzenesulfonamide CAS No. 72805-24-4

N-[(2E)-1-[(4-Chlorophenyl)methoxy]-1,2-dihydropyridin-2-ylidene]benzenesulfonamide

Cat. No.: B2713233
CAS No.: 72805-24-4
M. Wt: 374.84
InChI Key: ZOTLVASHUAGALJ-CZIZESTLSA-N
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Description

N-[(2E)-1-[(4-Chlorophenyl)methoxy]-1,2-dihydropyridin-2-ylidene]benzenesulfonamide ( 72805-24-4) is a structurally distinct sulfonamide derivative featuring a dihydropyridinylidene scaffold with a 4-chlorobenzyloxy substituent. This compound exhibits significant potential as a versatile intermediate in medicinal chemistry and pharmaceutical research, particularly in the development of novel bioactive molecules targeting enzyme inhibition or receptor modulation . Its unique hybrid architecture combines a benzenesulfonamide pharmacophore, known for its prevalence in therapeutic agents, with a dihydropyridine moiety, offering a versatile platform for further chemical functionalization and structure-activity relationship (SAR) studies . The presence of the chlorophenyl group enhances the compound's lipophilicity, which can significantly influence its pharmacokinetic properties and cellular permeability . Researchers are exploring this compound for its potential applications in designing novel therapeutic agents and as a chemical probe for mechanistic studies in biological systems . The compound is supplied for research purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and handle all chemical substances with appropriate personal protective equipment in a controlled laboratory environment.

Properties

IUPAC Name

(NE)-N-[1-[(4-chlorophenyl)methoxy]pyridin-2-ylidene]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3S/c19-16-11-9-15(10-12-16)14-24-21-13-5-4-8-18(21)20-25(22,23)17-6-2-1-3-7-17/h1-13H,14H2/b20-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOTLVASHUAGALJ-CZIZESTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N=C2C=CC=CN2OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/N=C/2\C=CC=CN2OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2E)-1-[(4-Chlorophenyl)methoxy]-1,2-dihydropyridin-2-ylidene]benzenesulfonamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activities, including antibacterial properties, enzyme inhibition, and other therapeutic potentials.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C17H16ClN3O3S\text{C}_{17}\text{H}_{16}\text{Cl}\text{N}_3\text{O}_3\text{S}

This structure includes a dihydropyridine core, a sulfonamide group, and a chlorophenyl moiety, which contribute to its diverse biological activities.

1. Antibacterial Activity

Recent studies have demonstrated that derivatives of sulfonamides, including the target compound, exhibit significant antibacterial properties. In particular, compounds similar to this compound showed moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other strains testedWeak to Moderate

2. Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. The inhibition of AChE is crucial for developing treatments for neurodegenerative diseases like Alzheimer's. The synthesized compounds exhibited varying degrees of inhibition with notable IC50 values:

CompoundIC50 (µM)
Reference (Thiourea)21.25 ± 0.15
Compound 7l2.14 ± 0.003
Compound 7m0.63 ± 0.001
Compound 7n2.17 ± 0.006

These results indicate that certain derivatives possess significantly higher inhibitory activity compared to the reference compound .

3. Binding Affinity Studies

Docking studies have revealed that this compound interacts effectively with key amino acids in target enzymes, suggesting a strong binding affinity that correlates with its inhibitory effects . This interaction is critical for the pharmacological effectiveness of the compound.

Case Studies

A notable study involved the synthesis and evaluation of various sulfonamide derivatives, including the target compound. The results indicated that these compounds not only exhibited antibacterial properties but also showed potential as urease inhibitors, which could be beneficial in treating conditions like kidney stones .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Analogues

The following table compares the target compound with structurally related sulfonamide derivatives:

Compound Name Substituents Core Heterocycle Key Functional Groups References
N-[(2E)-1-[(4-Chlorophenyl)methoxy]-1,2-dihydropyridin-2-ylidene]benzenesulfonamide (Target) 4-Chlorophenyl methoxy, benzenesulfonamide 1,2-Dihydropyridine Chlorine, methoxy, sulfonamide -
4-Methyl-N-[(E)-4-methyl-1-(4-methylphenylsulfonyl)-1,2-dihydropyridin-2-ylidene]benzenesulfonamide 4-Methylphenylsulfonyl, 4-methyl substituents on benzene and dihydropyridine 1,2-Dihydropyridine Methyl groups, sulfonyl
W-18 [(E)-4-Chloro-N-(1-(4-nitrophenethyl)piperidin-2-ylidene)benzenesulfonamide] 4-Nitrophenethyl, 4-chlorobenzenesulfonamide Piperidine Nitro, chlorine, sulfonamide
5e/5f (Benzimidazole derivatives) Methoxy, methylpyridinylmethanesulfinyl, toluenesulfonyl Benzimidazole Sulfinyl, sulfonyl, methoxy

Structural Insights

  • Heterocyclic Core : The target compound’s 1,2-dihydropyridine ring provides partial conjugation, enhancing resonance stabilization compared to fully saturated piperidine (e.g., W-18) or aromatic benzimidazole cores (e.g., 5e/5f). This may influence redox properties and metabolic stability .
  • The nitro group in W-18 introduces strong electron-withdrawing effects, likely increasing reactivity and toxicity .

Pharmacological and Physicochemical Properties

Physicochemical Trends

  • Solubility : Methyl-substituted analogs (e.g., compound in ) exhibit higher aqueous solubility due to reduced hydrophobicity, whereas the target compound’s chlorine substituent may decrease solubility.
  • Stability : The conjugated dihydropyridine system in the target compound likely resists oxidation better than W-18’s piperidine, which may undergo nitro-reduction or sulfonamide cleavage .

Q & A

Q. How can researchers optimize synthetic routes for N-[(2E)-1-[(4-Chlorophenyl)methoxy]-1,2-dihydropyridin-2-ylidene]benzenesulfonamide to improve yield and purity?

Methodological Answer: Key factors include:

  • Reagent stoichiometry : Adjust molar ratios of precursors (e.g., 4-chlorophenylmethoxy derivatives and benzenesulfonamide intermediates) to minimize side reactions.
  • Catalytic systems : Use acidic catalysts (e.g., acetic acid) during condensation steps to enhance imine bond formation, as demonstrated in analogous sulfonamide syntheses .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or chloroform) improve solubility of aromatic intermediates, while methanol facilitates crystallization of the final product .
  • Temperature control : Reflux conditions (e.g., 60–80°C) balance reaction kinetics and thermal stability of intermediates .

Q. What spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and stereochemistry. For example, SC-XRD confirmed the (E)-configuration of the imine bond in related sulfonamides (mean C–C bond deviation: 0.004 Å; R factor: 0.044) .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent environments (e.g., 4-chlorophenyl protons at δ 7.2–7.4 ppm; sulfonamide NH at δ 10.1–10.5 ppm) .
  • IR spectroscopy : Key peaks include S=O stretches (~1350 cm1^{-1}) and C=N vibrations (~1600 cm1^{-1}) .

Advanced Research Questions

Q. How do reaction mechanisms for N-[(2E)-...]benzenesulfonamide vary under nucleophilic vs. electrophilic conditions?

Methodological Answer:

  • Nucleophilic conditions : The sulfonamide NH group acts as a nucleophile, attacking electrophilic centers (e.g., carbonyl carbons in Schiff base formation). Steric hindrance from the 4-chlorophenyl group may slow kinetics, requiring elevated temperatures .
  • Electrophilic conditions : The electron-deficient pyridin-2-ylidene moiety participates in electrophilic aromatic substitution. Halogenated solvents (e.g., DCM) stabilize charged intermediates, as seen in analogous sulfonamide reactions .
  • Kinetic monitoring : Use HPLC or TLC to track intermediate formation. For example, a 3:1 hexane/ethyl acetate solvent system resolves sulfonamide derivatives with Rf_f values ~0.5–0.7 .

Q. What intermolecular interactions dominate the crystal packing of this compound, and how do they influence solid-state properties?

Methodological Answer:

  • Hydrogen bonding : N–H⋯O and O–H⋯N interactions (e.g., NH sulfonamide to pyridin-2-ylidene oxygen) create S(6) and R_2$$^2(8) ring motifs, stabilizing layered structures .
  • π–π stacking : Aromatic rings (e.g., benzene and pyridin-2-ylidene) exhibit face-to-face interactions (centroid distances: 3.7–3.8 Å), enhancing thermal stability .
  • Impact on solubility : Strong H-bond networks reduce solubility in non-polar solvents, necessitating DMSO or DMF for dissolution .

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data across studies?

Methodological Answer:

  • Comparative crystallography : Overlay SC-XRD data of analogs (e.g., 4-methyl vs. 4-chloro derivatives) to identify steric/electronic effects on bioactivity .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity differences. For example, electron-withdrawing chloro groups lower LUMO energy, increasing electrophilicity .
  • Statistical validation : Use multivariate analysis (e.g., PCA) to isolate variables (e.g., substituent position, solvent polarity) causing discrepancies in IC50_{50} values .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s stability under acidic vs. basic conditions?

Methodological Answer:

  • pH-dependent degradation studies : Monitor hydrolysis via LC-MS at pH 2–12. For instance, the sulfonamide bond hydrolyzes at pH < 3 (t1/2_{1/2}: 2–4 hrs), while the imine bond degrades at pH > 10 .
  • Stabilization strategies : Add chelating agents (e.g., EDTA) to mitigate metal-catalyzed degradation in buffers .
  • Controlled-environment XRD : Compare crystal structures pre- and post-degradation to identify vulnerable moieties .

Advanced Methodological Tools

Q. What computational methods are recommended for predicting the compound’s binding affinity to biological targets?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Simulate binding to enzymes (e.g., carbonic anhydrase) using sulfonamide as an anchor. Score interactions based on hydrogen bonds (ΔG: −8 to −10 kcal/mol) .
  • Molecular Dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100-ns trajectories. RMSD values > 2 Å indicate conformational instability .
  • Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent modifications (e.g., chloro to methoxy) to prioritize synthetic targets .

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